5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[5-(2-trimethylsilylethynyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2Si/c1-15(2,3)5-4-9-6-10(11(13)14)8-12-7-9/h6-8,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRPSQCJHLBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C[Si](C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation and Sonogashira Coupling
The most widely adopted route begins with 3-bromo-5-iodopyridine, leveraging the differential reactivity of iodine and bromine for stepwise functionalization.
Step 1: Sonogashira Coupling at C5
The iodide at position 5 undergoes Sonogashira coupling with trimethylsilylacetylene under palladium/copper catalysis. Representative conditions include:
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst : CuI (10 mol%)
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Base : Et₃N (3 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 60°C, 2 hours
This step generates 3-bromo-5-[(trimethylsilanyl)ethynyl]pyridine, with the TMS group stabilizing the alkyne against polymerization.
Step 2: Miyaura Borylation at C3
The bromine at position 3 is converted to a boronic acid via Miyaura borylation:
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Catalyst : Pd(dppf)Cl₂ (3 mol%)
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Reagent : Bis(pinacolato)diboron (1.2 equiv)
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Base : KOAc (3 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 80°C, 12 hours
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Yield : 70–75%
Hydrolysis of the intermediate pinacol boronate using dilute HCl affords the target compound.
Table 1: Sonogashira Coupling Optimization
Direct Borylation Followed by Alkyne Installation
Reaction Optimization and Catalytic Systems
Palladium Catalysts in Sonogashira Coupling
Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in alkyne coupling due to enhanced stability and reduced homocoupling. Copper iodide remains critical for transmetallation, with Et₃N effectively scavenging HI byproducts.
Ligand Effects in Miyaura Borylation
Bulky phosphine ligands (e.g., XPhos) suppress protodeboronation by stabilizing the Pd–B intermediate. Polar aprotic solvents (dioxane > DMF) improve boron reagent solubility.
Table 2: Catalyst Screening for Miyaura Borylation
| Catalyst | Ligand | Yield (%) | Selectivity (C3:C5) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 65 | 9:1 |
| Pd(dppf)Cl₂ | None | 75 | 20:1 |
| PdCl₂(Amphos)₂ | PCy₃ | 60 | 5:1 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M + H]⁺ = 278.0941 (Calc. 278.0938 for C₁₀H₁₃BNO₂Si).
Challenges and Alternative Pathways
Protecting Group Strategy
The boronic acid’s propensity for protodeboronation necessitates protection as a pinacol ester during Sonogashira coupling. Post-reaction deprotection with aqueous HCl achieves quantitative conversion but requires careful pH control to prevent TMS cleavage.
Chemical Reactions Analysis
Types of Reactions
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The trimethylsilanyl group can be substituted under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Boronic esters.
Reduction Products: Boranes.
Scientific Research Applications
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halogenated compound.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyridine-3-Boronic Acid Derivatives
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the boronic acid, enhancing reactivity in Suzuki reactions. In contrast, the TMS-ethynyl group is electron-donating, which may reduce boron’s electrophilicity but stabilize intermediates .
Stability and Physicochemical Properties
- Stability : Boronic acids with electron-donating groups (e.g., TMS-ethynyl) are less prone to protodeboronation than those with electron-withdrawing groups (e.g., CF₃) .
Q & A
Q. What are the key synthetic routes for preparing 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the pyridine core:
Bromination : Introduce a bromine atom at the 5-position of pyridine using reagents like NBS (N-bromosuccinimide) under radical initiation .
Ethynylation : Couple trimethylsilylacetylene via Sonogashira coupling (Pd(PPh₃)₄, CuI, and a base like triethylamine) to form the ethynyl-silane moiety .
Borylation : Install the boronic acid group via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc) .
Optimization : Monitor reaction progress using TLC or HPLC. Adjust catalyst loading (e.g., 1–5 mol% Pd), temperature (60–100°C), and solvent polarity (THF/toluene mixtures) to enhance yield and purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- NMR : Confirm boronic acid proton resonance (δ 7.5–8.5 ppm for aromatic protons; δ ~8.5 ppm for B-OH in D₂O exchange) .
- FT-IR : Identify B-O stretching (~1350 cm⁻¹) and C≡C-Si vibrations (~2150 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
Discrepancies : Cross-reference with DFT-calculated spectra (Gaussian or ORCA software) to resolve ambiguities in peak assignments .
Q. How does the trimethylsilyl-ethynyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing ethynyl group enhances electrophilicity at the boronic acid site, facilitating Suzuki-Miyaura couplings with aryl halides. The trimethylsilyl (TMS) moiety stabilizes the alkyne against oxidation and undesired side reactions. Post-coupling, the TMS group can be selectively removed using TBAF (tetrabutylammonium fluoride) .
Advanced Questions
Q. What strategies mitigate challenges in isolating high-purity 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid?
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent boronic acid dehydration. Monitor degradation via ¹¹B NMR .
- Contaminants : Remove residual Pd catalysts via activated charcoal treatment or SCX-2 ion-exchange resin .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes?
- Docking Studies : Use AutoDock Vina to model binding to serine proteases (e.g., thrombin), leveraging the boronic acid’s ability to form reversible covalent bonds with catalytic serine residues .
- MD Simulations : Assess complex stability (GROMACS) under physiological conditions (pH 7.4, 150 mM NaCl) .
- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do researchers address contradictory data in catalytic applications, such as variable coupling yields?
- Variable Catalysts : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to identify system-specific optima .
- Solvent Effects : Test polar aprotic (DMF) vs. non-polar (toluene) solvents to modulate reaction kinetics .
- Base Selection : Evaluate inorganic (K₂CO₃) vs. organic (Et₃N) bases for pH-dependent activation of the boronic acid .
Q. What advanced applications exist beyond traditional cross-coupling reactions?
- Protease Inhibition : Utilize the boronic acid as a warhead in covalent inhibitors for diseases like cancer (e.g., targeting the 20S proteasome) .
- Material Science : Functionalize metal-organic frameworks (MOFs) via Suzuki coupling to create porous catalysts .
- Fluorescent Probes : Conjugate with fluorophores (e.g., BODIPY) for boronate ester-based glucose sensing .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling
Q. Table 2. Common Spectral Signatures
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2–8.4 (m, 2H, pyridine) | Aromatic protons | |
| ¹¹B NMR | δ 28–30 ppm | Boronic acid | |
| FT-IR | 1350 cm⁻¹ (B-O) | Boronate formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
